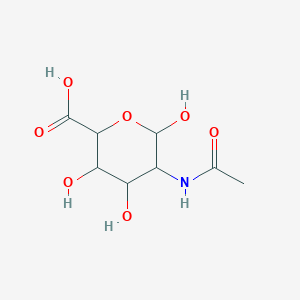
3-(Difluoromethyl)-2-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-2-iodoquinoline is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a difluoromethyl group and an iodine atom attached to a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-iodoquinoline typically involves the introduction of the difluoromethyl group and the iodine atom onto the quinoline ring. One common method involves the use of difluoromethylating reagents and iodinating agents under specific reaction conditions. For instance, difluoromethylation can be achieved using reagents like ClCF2H, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethyl)-2-iodoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Difluoromethyl)-2-iodoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-2-iodoquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These features contribute to the compound’s ability to modulate biological activities and interact with target proteins or enzymes .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)-2-iodoquinoline
- 3-(Chloromethyl)-2-iodoquinoline
- 3-(Bromomethyl)-2-iodoquinoline
Comparison: 3-(Difluoromethyl)-2-iodoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design and material science .
Propriétés
Formule moléculaire |
C10H6F2IN |
|---|---|
Poids moléculaire |
305.06 g/mol |
Nom IUPAC |
3-(difluoromethyl)-2-iodoquinoline |
InChI |
InChI=1S/C10H6F2IN/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5,9H |
Clé InChI |
KCVFIQJDJUFISY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)I)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]-](/img/structure/B15089234.png)
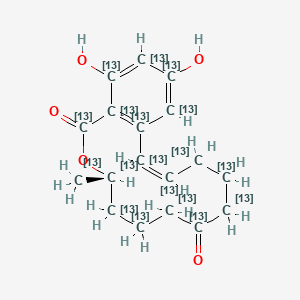
![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
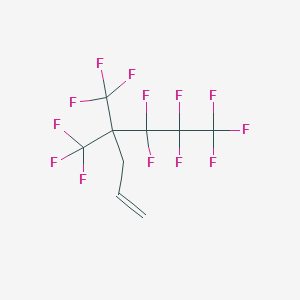
![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)
![(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B15089264.png)
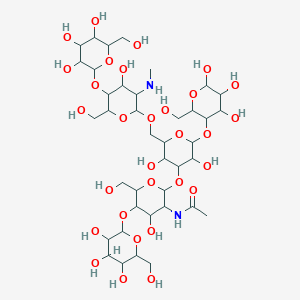
![2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid](/img/structure/B15089277.png)

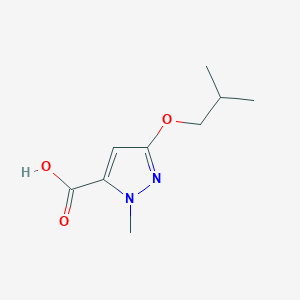
![4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B15089302.png)
